3-Fluoro-2-(methylsulphonyl)benzyl bromide
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Overview
Description
3-Fluoro-2-(methylsulphonyl)benzyl bromide: is an organic compound with the molecular formula C8H8BrFO2S and a molecular weight of 267.12 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a benzyl bromide moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(methylsulphonyl)benzyl bromide typically involves the bromination of 3-Fluoro-2-(methylsulphonyl)toluene. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-(methylsulphonyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation: The methylsulphonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical conditions.
Reduction: Lithium aluminum hydride in dry ether is a standard reagent for reduction reactions.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
3-Fluoro-2-(methylsulphonyl)benzyl bromide is utilized in various scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The methylsulphonyl group can undergo oxidation or reduction, altering the compound’s electronic properties and reactivity. These transformations enable the compound to interact with various molecular targets and pathways, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group instead of a methylsulphonyl group.
3-(Methylsulphonyl)benzyl bromide: Lacks the fluorine atom, making it less reactive in certain contexts.
Uniqueness: 3-Fluoro-2-(methylsulphonyl)benzyl bromide is unique due to the combination of the fluorine atom and the methylsulphonyl group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a versatile intermediate in organic synthesis. The presence of the fluorine atom increases the compound’s lipophilicity and metabolic stability, which can be advantageous in drug development .
Properties
Molecular Formula |
C8H8BrFO2S |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
1-(bromomethyl)-3-fluoro-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 |
InChI Key |
OCBYBXSGROIOGE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)CBr |
Origin of Product |
United States |
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